molecular formula C17H20N2O3S2 B3205902 N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide CAS No. 1040659-61-7

N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B3205902
CAS No.: 1040659-61-7
M. Wt: 364.5 g/mol
InChI Key: JYYPUZVTJBKVBL-UHFFFAOYSA-N
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Description

N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide is a compound that combines an indole derivative with a thiophene sulfonamide group. Indole derivatives are known for their significant biological activities, while thiophene derivatives are recognized for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of materials with specific electronic properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide is unique due to its combination of an indole derivative with a thiophene sulfonamide group. This combination imparts unique biological and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-17(2,3)16(20)19-9-8-12-6-7-13(11-14(12)19)18-24(21,22)15-5-4-10-23-15/h4-7,10-11,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYPUZVTJBKVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 2
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N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 3
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N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 4
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N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 5
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide

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